2,3-Dibromo-1,4-butanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

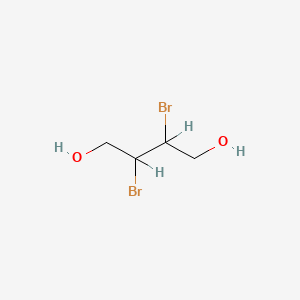

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYNQEOLHRWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869065 | |

| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20163-90-0, 1947-58-6 | |

| Record name | 2,3-Dibromo-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20163-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol, 2,3-dibromo-, (+,-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020163900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-2,3-dibromobutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Butanediol, 2,3-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dibromo-1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-1,4-butanediol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-Dibromo-1,4-butanediol, a halogenated organic compound of significant interest to researchers and professionals in organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, discuss its applications as a versatile building block, and outline essential safety and handling protocols.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a four-carbon backbone with two hydroxyl (-OH) groups and two bromine (-Br) atoms.[1][2] This structure makes it a valuable chiral synthon for the construction of more complex molecules.[1] The presence of two stereocenters at the C2 and C3 positions means that four stereoisomers are possible.[1]

The compound typically appears as a solid at room temperature.[2] The hydroxyl groups contribute to its polarity, allowing for solubility in water and various organic solvents.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1947-58-6 (for dl-form); 20163-90-0 | [3][4] |

| Molecular Formula | C₄H₈Br₂O₂ | [3][5] |

| Molecular Weight | 247.91 g/mol | [4] |

| Appearance | Solid, beige crystalline powder | [6] |

| Melting Point | 88-90 °C | [3][7] |

| Boiling Point | 148-150 °C at 1.5 mmHg | [3][7] |

| Density | 1.256 g/cm³ (estimate) | [3] |

| InChI Key | OXYNQEOLHRWEPE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | OCC(Br)C(Br)CO | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis and Stereochemistry

The most common laboratory-scale preparation of this compound involves the electrophilic addition of bromine across the double bond of an unsaturated diol precursor, such as 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity, where the stereochemistry of the starting alkene dictates the stereochemical outcome of the final product.[1]

An alternative patented method describes a process starting from 1,4-butynediol.[8] This involves an addition reaction with bromine in the presence of sulfuric acid at low temperatures, followed by purification.[8]

Experimental Protocol: Synthesis from 2-Butene-1,4-diol

This protocol is a representative example of the bromination of an alkene.

-

Dissolution: Dissolve 2-butene-1,4-diol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

-

Bromine Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the cooled diol solution dropwise with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Pathways

The chemical reactivity of this compound is dominated by its two functional groups: the bromine atoms and the hydroxyl groups.

-

Nucleophilic Substitution: The carbon-bromine bonds are susceptible to nucleophilic attack. As the bromine atoms are attached to secondary carbons, these reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by a nucleophile and results in an inversion of stereochemistry at the reaction center.[1] The bromine atoms serve as excellent leaving groups, facilitating these substitutions.[1]

-

Influence of Hydroxyl Groups: The vicinal hydroxyl groups can act as internal nucleophiles, significantly influencing reaction pathways.[1] Under basic conditions, deprotonation of a hydroxyl group can lead to an intramolecular Sₙ2 reaction, displacing an adjacent bromide to form a chiral epoxide. This makes the molecule a valuable precursor for various heterocyclic systems.[1]

-

Alcohol Reactions: The primary hydroxyl groups can undergo typical alcohol reactions, such as oxidation to aldehydes or carboxylic acids, esterification with carboxylic acids, or etherification.[1]

Key Reaction Pathways Diagram

Caption: Major reaction pathways of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly versatile intermediate in organic synthesis.[1]

-

Building Block for Complex Molecules: It serves as a fundamental C4 building block for synthesizing more elaborate molecular architectures.[1] Its two distinct functional groups allow for sequential or orthogonal chemical modifications.

-

Precursor for Pharmaceuticals: Halogenated compounds are integral to modern drug discovery, with a significant percentage of active pharmaceutical ingredients containing halogen atoms.[9] this compound's ability to form chiral epoxides and other heterocycles makes it a valuable precursor for synthesizing biologically active molecules.[1]

-

Intermediate in Organic Synthesis: Beyond pharmaceuticals, it is used in the broader field of organic synthesis and the production of fine chemicals.[2][8]

Spectroscopic Characterization

Standard spectroscopic techniques are employed for the structural elucidation and purity assessment of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and the relative positions of the bromine and hydroxyl groups. Spectral data can sometimes vary depending on the solvent, concentration, and instrument resolution.[1] 2D NMR techniques like COSY and HSQC can be used to resolve overlapping signals and definitively assign protons and carbons.[1]

-

Mass Spectrometry (MS): GC-MS analysis helps determine the molecular weight and fragmentation pattern, confirming the presence of two bromine atoms through their characteristic isotopic distribution.[10]

-

Infrared (IR) Spectroscopy: IR spectra will prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in the hydroxyl groups, and C-Br stretching absorptions at lower wavenumbers.

Safety, Handling, and Toxicology

This compound is classified as an irritant. Proper safety precautions are essential during handling.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][11][12] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11][12] |

| Hazard Classifications | Skin Irritant (Category 2)Eye Irritant (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [4] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Due to the general toxicity associated with some brominated compounds, it is crucial to handle this compound with care and to be mindful of its environmental impact.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in advanced organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the dual reactivity of its hydroxyl and bromo functional groups, provides chemists with a powerful tool for constructing complex molecular targets, particularly chiral heterocycles. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or drug development professional seeking to leverage its synthetic utility.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 20163-90-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. DL-1,4-Dibromo-2,3-butanediol | CAS 299-70-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | 1947-58-6 [chemicalbook.com]

- 8. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2R,3S)-rel-2,3-Dibromo-1,4-butanediol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol, a meso compound, serves as a versatile bifunctional building block in advanced organic synthesis. Its unique stereochemistry and the presence of both hydroxyl and bromo functional groups make it a valuable precursor for a wide range of complex molecules, including chiral epoxides, novel surfactants, and specialized lipids. This guide provides a comprehensive overview of its structure, stereochemical properties, synthesis, spectroscopic characterization, and key applications, offering field-proven insights and detailed protocols for laboratory practice.

Introduction and Strategic Importance

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is a chiral synthon of significant interest in medicinal chemistry and organic synthesis.[1] While the molecule contains two stereocenters, it is an achiral meso compound due to an internal plane of symmetry.[2][3][4] This structural feature is pivotal, as it allows the molecule to be used as a prochiral substrate in desymmetrization reactions to yield chiral products.[1] The compound's strategic value stems from its bifunctional nature: the two primary hydroxyl groups can undergo oxidation or esterification, while the two secondary bromine atoms are excellent leaving groups for nucleophilic substitution reactions.[1] This dual reactivity opens pathways for constructing complex heterocyclic systems and other valuable molecules.

Structure and Stereochemistry

Elucidation of the Meso Configuration

The designation (2R,3S)-rel-2,3-Dibromo-1,4-butanediol precisely defines the molecule's relative stereochemistry. It possesses two stereocenters at carbons C2 and C3. However, the (2R,3S) configuration results in a molecule with an internal plane of symmetry, rendering it achiral and optically inactive.[2][4] This is the defining characteristic of a meso compound.[2][3][4] The two halves of the molecule are mirror images of each other, meaning that despite the presence of chiral centers, the molecule as a whole is superimposable on its mirror image.[3][4]

The stereoisomeric relationships for 2,3-dibromo-1,4-butanediol are critical. The molecule can exist as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso compound ((2R,3S)).[2] The meso form is a diastereomer of the enantiomeric pair.[2]

Visualization of Molecular Structure

The structure of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol, highlighting its meso nature and key functional groups, is depicted below.

Caption: Fischer projection illustrating the (2R,3S) meso configuration.

Synthesis Pathway and Mechanism

Core Synthetic Strategy: Electrophilic Bromination

The most common and stereoselective method for synthesizing (2R,3S)-rel-2,3-Dibromo-1,4-butanediol is through the electrophilic addition of bromine (Br₂) to cis-2-butene-1,4-diol.[2] This reaction is highly favored due to its predictable stereochemical outcome. The geometry of the starting alkene is crucial; using cis-2-butene-1,4-diol ensures the formation of the desired meso product.[2]

Causality of the Reaction Mechanism

The reaction proceeds via an anti-addition mechanism.

-

Electrophilic Attack: The electron-rich π-bond of the alkene's double bond attacks a bromine molecule.

-

Bromonium Ion Formation: This attack expels a bromide ion (Br⁻) and forms a cyclic bromonium ion intermediate. The cyclic nature of this intermediate is key, as it blocks one face of the molecule.

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the opposite face (anti-attack). This backside attack is sterically and electronically favored and results in the opening of the three-membered ring.

This sequence of anti-addition to a cis-alkene necessarily results in the formation of the meso diastereomer.

Caption: Reaction mechanism for the synthesis of the meso product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol from cis-2-butene-1,4-diol.

Materials:

-

cis-2-butene-1,4-diol

-

Bromine (Br₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Dissolve cis-2-butene-1,4-diol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the flask from light, as bromine is light-sensitive.[2]

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with vigorous stirring. The characteristic red-brown color of bromine should disappear as it reacts. Continue addition until a faint, persistent orange color indicates the reaction is complete.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bicarbonate until the color disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization, typically from a solvent mixture like ethanol/water, to yield the pure meso product as a crystalline solid.[5]

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

Characterization via NMR spectroscopy is essential to confirm the structure and purity of the synthesized product. The meso nature of the molecule results in a simplified spectrum due to molecular symmetry.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Two main signals are expected. A multiplet for the two equivalent methine protons (H-C2, H-C3) and another multiplet for the four equivalent methylene protons (-CH₂OH). The hydroxyl protons may appear as a broad singlet, which can exchange with D₂O. | The internal plane of symmetry renders the two CH(Br) groups chemically equivalent, and the two CH₂OH groups chemically equivalent.[6][7] |

| ¹³C NMR | Two signals are expected. One for the two equivalent methine carbons (C2, C3) and one for the two equivalent methylene carbons (C1, C4). | The molecular symmetry results in only two unique carbon environments.[8] |

| IR Spectroscopy | A broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. A strong absorption in the 1000-1260 cm⁻¹ region for C-O stretching. A characteristic absorption in the 500-700 cm⁻¹ range for the C-Br stretching. | These absorptions confirm the presence of the key hydroxyl and bromo functional groups. |

Applications in Drug Development and Advanced Synthesis

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is a valuable intermediate due to its predictable reactivity.

-

Synthesis of Diepoxides: Treatment with a base (e.g., sodium hydroxide) initiates a double intramolecular Sₙ2 reaction (Williamson ether synthesis).[1] The alkoxide formed by deprotonation of the hydroxyl groups attacks the adjacent carbon bearing a bromine atom, displacing the bromide. This process occurs twice to form 1,2:3,4-diepoxybutane, a crucial crosslinking agent and synthetic intermediate.[1]

-

Precursor to Novel Lipids: The compound is a key precursor in the synthesis of arsenic-containing lipids, known as arsonolipids.[1] It reacts with sodium arsenite to form a dihydroxybutane-bis(arsonic acid), which can be further functionalized.[1]

-

Formation of Gemini Surfactants: The two bromine atoms can be displaced by nucleophiles, such as long-chain alkyl amines, to form the spacer in diquaternary Gemini surfactants. These specialized surfactants exhibit high surface activity and unique aggregation properties.[1]

Safety and Handling

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol should be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid breathing dust or vapors.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from heat and direct sunlight.[11]

Conclusion

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is more than a simple di-halogenated alcohol; it is a strategically important meso compound whose symmetry and bifunctionality provide elegant and efficient pathways for complex molecule synthesis. A thorough understanding of its stereochemistry, reaction mechanisms, and handling requirements is essential for researchers aiming to leverage its full synthetic potential in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chapter 6 notes [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scispace.com [scispace.com]

- 8. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ark-chem.co.jp [ark-chem.co.jp]

Synthesis of 2,3-Dibromo-1,4-butanediol from 2-butene-1,4-diol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dibromo-1,4-butanediol, a valuable bifunctional building block in organic synthesis. Commencing with the readily available precursor, 2-butene-1,4-diol, this document elucidates the mechanistic underpinnings of the electrophilic bromination reaction, offers a detailed, field-proven experimental protocol, and outlines robust analytical methods for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic endeavors. We will delve into the stereochemical considerations of the reaction, safety protocols for handling hazardous reagents, and a thorough discussion of the expected spectroscopic data for the target compound.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized molecule of significant interest in the synthesis of complex organic architectures and active pharmaceutical ingredients.[1] Its vicinal dibromide arrangement, coupled with two primary hydroxyl groups, offers a rich platform for a variety of chemical transformations. The bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, while the hydroxyl moieties can be readily oxidized, esterified, or etherified. This multi-functionality makes it a key intermediate in the construction of diverse molecular scaffolds, including chiral epoxides and other heterocyclic systems.[1]

This guide focuses on the direct synthesis of this compound from 2-butene-1,4-diol, a commercially available starting material. The core transformation is the electrophilic addition of bromine across the carbon-carbon double bond, a fundamental and well-understood reaction in organic chemistry.

Mechanistic Insights: The Electrophilic Addition of Bromine

The bromination of an alkene, such as 2-butene-1,4-diol, proceeds via a well-established electrophilic addition mechanism.[2][3][4] Understanding this mechanism is crucial for predicting the stereochemical outcome of the reaction and for optimizing reaction conditions.

The key steps are as follows:

-

Polarization of Bromine and Electrophilic Attack: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the alkene, the π-electron cloud of the alkene induces a dipole in the Br-Br bond. The proximal bromine atom becomes partially positive (δ+) and electrophilic, while the distal bromine atom becomes partially negative (δ-). The alkene's π-electrons then attack the electrophilic bromine atom.

-

Formation of a Cyclic Bromonium Ion: Simultaneously with the electrophilic attack, a lone pair of electrons from the proximal bromine atom attacks one of the alkene carbons, forming a three-membered ring intermediate known as a cyclic bromonium ion. This intermediate is characterized by a positive charge on the bromine atom. The formation of this cyclic ion is a key feature of the mechanism and is responsible for the observed stereochemistry of the addition.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition of the two bromine atoms.[2][3] This backside attack results in the opening of the three-membered ring.

Stereochemical Considerations

The starting material, 2-butene-1,4-diol, typically exists as the cis (Z) isomer. The anti-addition of bromine to a cis-alkene results in the formation of a racemic mixture of enantiomers.[3][5][6] In the case of cis-2-butene-1,4-diol, the product will be a racemic mixture of (2R,3S)-2,3-dibromo-1,4-butanediol and (2S,3R)-2,3-dibromo-1,4-butanediol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations. Adherence to these steps will ensure a high yield and purity of the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| cis-2-Butene-1,4-diol | ≥98% | Commercially Available | |

| Bromine | ≥99.5% | Commercially Available | Extremely hazardous, handle with extreme caution in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |

| Diethyl Ether | ACS Grade | Commercially Available | For recrystallization |

| Hexanes | ACS Grade | Commercially Available | For recrystallization |

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.114 mol) of cis-2-butene-1,4-diol in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate dropping funnel, carefully add 6.0 mL (18.2 g, 0.114 mol) of bromine to 20 mL of anhydrous DCM. Caution: Bromine is highly corrosive and volatile. Perform this addition in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.

Step 2: Bromination

-

Slowly add the bromine solution dropwise to the stirred solution of 2-butene-1,4-diol over a period of 30-45 minutes. Maintain the reaction temperature at 0 °C.

-

The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The persistence of a faint orange color indicates the completion of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete consumption of the starting material.

Step 3: Work-up and Isolation

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution (approximately 50 mL) until the effervescence ceases and the solution is neutral to pH paper. This step neutralizes any residual hydrobromic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product, a viscous oil or a low-melting solid, can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot diethyl ether.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Product Characterization: A Validated Approach

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₄H₈Br₂O₂ |

| Molecular Weight | 247.91 g/mol [7] |

| Melting Point | 88-90 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃):

-

δ 4.0-4.2 ppm (m, 2H): Protons on the bromine-bearing carbons (CHBr).

-

δ 3.8-4.0 ppm (m, 4H): Protons on the carbons bearing the hydroxyl groups (CH₂OH).

-

δ 2.5-3.5 ppm (br s, 2H): Protons of the hydroxyl groups (OH). The chemical shift of these protons can vary depending on the concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (in CDCl₃):

-

δ 50-55 ppm: Carbons bonded to bromine (CHBr).

-

δ 65-70 ppm: Carbons bonded to the hydroxyl groups (CH₂OH).

-

FTIR (Fourier-Transform Infrared) Spectroscopy

-

Expected Absorption Bands:

-

3200-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.

-

2850-3000 cm⁻¹: C-H stretching of the sp³ hybridized carbons.

-

1000-1100 cm⁻¹: C-O stretching of the primary alcohols.

-

500-600 cm⁻¹: C-Br stretching.

-

Mass Spectrometry (MS)

-

Expected Fragmentation Pattern (Electron Ionization):

-

The molecular ion peak (M⁺) at m/z 246, 248, and 250 in a characteristic 1:2:1 ratio, indicative of the presence of two bromine atoms.

-

Fragment ions corresponding to the loss of H₂O, Br, and CH₂OH. A prominent fragment is often observed from the cleavage of the C-C bond between the two brominated carbons.[8]

-

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

-

Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid. It can cause severe burns upon contact with the skin and is extremely harmful if inhaled. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate PPE, including heavy-duty nitrile gloves, a face shield, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

-

Dichloromethane (DCM): Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation of vapors.

-

General Precautions: Always wear safety glasses or goggles in the laboratory. Ensure that a safety shower and eyewash station are easily accessible.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from 2-butene-1,4-diol. By understanding the underlying reaction mechanism and following the outlined experimental protocol, researchers can reliably produce this versatile building block for their synthetic applications. The comprehensive characterization data provided serves as a benchmark for product validation, ensuring the integrity of subsequent research. As with any chemical synthesis, a commitment to safety and meticulous experimental technique is essential for a successful outcome.

Visualizations

Reaction Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 3. testbook.com [testbook.com]

- 4. Bromine adds to cis- and trans-2-butene to give different diastereomers o.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Stereoisomers of 2,3-Dibromo-1,4-butanediol

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 2,3-dibromo-1,4-butanediol, a versatile chiral synthon with significant applications in advanced organic synthesis and medicinal chemistry. The molecule's two stereocenters give rise to a pair of enantiomers and a meso diastereomer, each with distinct properties and synthetic utility. This document details the stereochemical relationships, stereoselective synthesis protocols, analytical characterization techniques, and strategies for chiral resolution. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and application of these valuable building blocks.

Introduction to Stereochemistry and Molecular Architecture

This compound is a key chemical intermediate whose stereoisomeric forms are of significant interest in organic synthesis and drug development.[1] The presence of two stereocenters at the C2 and C3 positions results in the formation of three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromo-1,4-butanediol, and a meso compound, (2R,3S)-2,3-dibromo-1,4-butanediol.[1] The precise spatial arrangement of the hydroxyl and bromo substituents in these isomers dictates their chiroptical properties, reactivity, and ultimately their utility in stereospecific synthesis.

Understanding these relationships is paramount for any application in drug development, where often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] This guide will dissect the synthesis, separation, and characterization of these isomers, providing both theoretical grounding and practical, field-proven protocols.

Stereoisomeric Relationships

The molecule has two stereocenters, leading to the possibility of four stereoisomers, which can be grouped into an enantiomeric pair and a meso compound.[3]

-

Enantiomers: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other. They possess identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.

-

Meso Compound: The (2R,3S) isomer contains an internal plane of symmetry, which renders the molecule achiral and therefore optically inactive, despite the presence of two stereocenters.

-

Diastereomers: The relationship between either enantiomer (e.g., 2R,3R) and the meso compound (2R,3S) is diastereomeric. Diastereomers are not mirror images and have different physical and chemical properties.

Caption: Stereoisomeric relationships of this compound.

Stereoselective Synthesis Pathways

The most direct and stereoselective route to the various isomers of this compound is the electrophilic addition of bromine (Br₂) to the geometric isomers of 2-butene-1,4-diol.[3] This reaction proceeds via a cyclic bromonium ion intermediate, and the subsequent backside attack by the bromide ion (Br⁻) dictates the anti-addition stereochemistry. This mechanism is the cornerstone of achieving stereocontrol.

-

Synthesis of the Meso Isomer: The anti-addition of bromine to trans-2-butene-1,4-diol results in the formation of the meso-(2R,3S)-2,3-dibromo-1,4-butanediol.

-

Synthesis of the Racemic Mixture: The anti-addition of bromine to cis-2-butene-1,4-diol yields the racemic mixture of (2R,3R)- and (2S,3S)-enantiomers.

Caption: Synthetic workflow for meso and racemic isomers.

Experimental Protocol: Laboratory-Scale Bromination

This protocol describes a general method for the synthesis of this compound from an alkene precursor. Anhydrous conditions are critical to prevent the formation of bromohydrin side products.[3]

Objective: To synthesize this compound via bromination of 2-butene-1,4-diol.

Materials:

-

2-butene-1,4-diol (cis or trans isomer)

-

Liquid Bromine (Br₂)

-

Anhydrous Dichloromethane (DCM) or similar inert solvent

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve 2-butene-1,4-diol (1.0 eq) in anhydrous DCM in the round-bottom flask. Cool the flask to 0°C using an ice bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in anhydrous DCM. Add the bromine solution dropwise to the stirring alkene solution over 30-60 minutes. Maintain the temperature at 0°C throughout the addition. Causality Note: Slow, cooled addition prevents overheating and minimizes side reactions, enhancing reaction control and yield.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine (the red-brown color will disappear).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the high-purity crystalline product.[4] A patent for a similar process suggests purification with absolute ethanol.[4]

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Inert solvent that prevents unwanted side reactions like bromohydrin formation.[3] |

| Temperature | 0°C to -5°C | Controls the exothermic reaction and improves stereoselectivity.[4] |

| Stoichiometry | 1:1 (Alkene:Bromine) | Ensures complete conversion without excess hazardous bromine.[4] |

| Reaction Time | 6-9 hours | Allows for the complete conversion of the starting material.[4] |

| Purification | Recrystallization (Ethanol) | Removes impurities to yield a high-purity crystalline product.[4] |

| Expected Yield | 68-72% | Typical yield under optimized laboratory conditions.[3] |

Chiral Separation and Resolution

While stereoselective synthesis can provide either the pure meso compound or the racemic mixture, obtaining a single enantiomer requires the resolution of the racemate. This is a critical step in drug development, as the therapeutic activity of chiral pharmaceuticals is often confined to a single enantiomer.[5] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a dominant technique for this purpose.[2]

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase.[2] Because these diastereomeric complexes have different binding energies, one enantiomer is retained on the column longer than the other, allowing for their separation.[2]

Protocol: Chiral HPLC Method Development (Hypothetical)

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of the (2R,3R) and (2S,3S) enantiomers of this compound.

Objective: To achieve baseline separation of the (2R,3R) and (2S,3S) enantiomers.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives)

-

Mobile Phase: Hexane/Isopropanol (IPA) or similar normal-phase solvents

-

Racemic this compound standard

Procedure:

-

Column Selection: Choose a CSP known for resolving alcohols and halogenated compounds. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a versatile starting point.

-

Initial Screening: Begin with a standard mobile phase composition, such as 90:10 Hexane:IPA, at a flow rate of 1.0 mL/min.

-

Method Optimization:

-

Mobile Phase Composition: Systematically vary the percentage of the polar modifier (IPA). Increasing the polar component generally decreases retention time but can also affect resolution. Causality Note: The polarity of the mobile phase directly competes with the analyte for interaction sites on the CSP, thus modulating retention and selectivity.

-

Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between resolution and analysis time. Lower flow rates can improve peak shape and resolution.

-

Temperature: Column temperature can influence enantioseparation. Analyze at different temperatures (e.g., 25°C, 30°C, 40°C) as this can alter the thermodynamics of the chiral recognition mechanism.

-

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has sufficient absorbance (typically in the low UV range for this class of compound).

-

Validation: Once baseline separation is achieved, the method should be validated for parameters such as linearity, precision, and accuracy as per standard guidelines.

| Parameter | Starting Condition | Optimization Range |

| Chiral Column | Chiralpak AD-H (250 x 4.6 mm) | N/A (Screen other columns if needed) |

| Mobile Phase | 90:10 Hexane:IPA | 99:1 to 80:20 |

| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |

| Temperature | 25°C | 20 - 40°C |

| Detection | UV at 210 nm | Scan for optimal wavelength |

Spectroscopic Characterization

Distinguishing between the stereoisomers is readily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent symmetry (or lack thereof) in each isomer leads to distinct spectral patterns.

¹H and ¹³C NMR Spectroscopy

The key to differentiation lies in the chemical equivalence of nuclei.

-

Meso-(2R,3S)-isomer: Due to the internal plane of symmetry, the two protons on C1 and C4 are chemically equivalent, as are the two protons on C2 and C3. This molecular symmetry results in a significantly simpler NMR spectrum compared to the chiral isomers.[1] The ¹³C NMR spectrum will show only two signals: one for the equivalent C1/C4 carbons and one for the equivalent C2/C3 carbons.[1]

-

(2R,3R)- and (2S,3S)-isomers: In these chiral, asymmetric molecules, all four carbon atoms are chemically non-equivalent. Consequently, the ¹³C NMR spectrum for either enantiomer will display four distinct signals.[1] The ¹H NMR will also be more complex. The spectra of the two enantiomers are identical and cannot be distinguished from each other without a chiral resolving agent.

| Isomer | Symmetry | Expected ¹³C NMR Signals | Expected ¹H NMR Complexity |

| Meso (2R,3S) | Cᵢ (Internal Plane) | 2 | Low |

| Enantiomers (2R,3R/2S,3S) | C₂ (Asymmetric) | 4 | High |

Public databases like PubChem provide reference spectra for this compound, which can be used for comparison.[6]

Applications in Asymmetric Synthesis

The stereoisomers of this compound are highly valued as chiral building blocks.[3] The presence of two hydroxyl and two bromo functional groups provides multiple reaction sites for constructing more complex molecules.

-

Nucleophilic Substitution: The C-Br bonds at the secondary C2 and C3 positions are prime substrates for nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile and results in a predictable inversion of stereochemistry at the reaction center.[3] This allows for the stereocontrolled introduction of new functional groups.

-

Precursor to Heterocycles: The vicinal hydroxyl groups can participate in intramolecular reactions. For example, under basic conditions, intramolecular cyclization can occur to form chiral epoxides, which are themselves powerful intermediates in drug synthesis.

The ability to start with a stereochemically pure isomer of this compound and predictably transform it is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex target molecules with high enantiomeric purity.

Conclusion

The stereochemistry of this compound is a fundamental aspect that governs its physical properties, chemical reactivity, and utility in synthesis.[1] The ability to selectively synthesize the meso compound or the racemic pair via stereospecific bromination, coupled with powerful chiral resolution techniques like HPLC, provides researchers with access to all three stereoisomers. Spectroscopic methods, particularly NMR, offer a reliable means of characterization and differentiation. As versatile chiral synthons, these compounds serve as invaluable starting materials for the stereocontrolled synthesis of complex organic molecules, reinforcing their importance in the fields of organic chemistry and pharmaceutical development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dibromo-1,4-butanediol: Properties, Synthesis, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-1,4-butanediol is a halogenated organic compound that serves as a versatile building block in advanced organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both hydroxyl and bromo functional groups, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and key applications of this compound, with a focus on its role in drug development.

Part 1: Core Chemical Identifiers and Properties

Correctly identifying a chemical is paramount for research and safety. This compound is associated with a few CAS numbers, which can differentiate between stereoisomers.

Chemical Identifiers

It is crucial to note that the CAS numbers 20163-90-0 and 1947-58-6 are often used interchangeably in commercial listings for this compound.[1][2][3] However, 1947-58-6 may specifically refer to the racemic (dl) mixture. The meso form, (2R,3S)-rel-2,3-Dibromo-1,4-butanediol, has the specific CAS number 76818-94-5 .

| Identifier | Value | Source |

| IUPAC Name | 2,3-dibromobutane-1,4-diol | [4] |

| CAS Number | 20163-90-0 (unspecified stereochemistry); 1947-58-6 (often for racemic mixture); 76818-94-5 ((2R,3S)-rel- meso form) | [2][4] |

| Molecular Formula | C4H8Br2O2 | [4] |

| Molecular Weight | 247.91 g/mol | [2][4] |

| InChI | InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 | [2][4] |

| InChIKey | OXYNQEOLHRWEPE-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C(C(C(CO)Br)Br)O | [4] |

| Synonyms | 2,3-Dibromobutane-1,4-diol, 1,4-Butanediol, 2,3-dibromo- | [4] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | Light brown solid | |

| Melting Point | 88-90 °C (lit.) | [2] |

| Boiling Point | 148-150 °C / 1.5 mmHg (lit.) | [2] |

| Solubility | Soluble in water and polar organic solvents. | |

| Vapor Pressure | 3.73E-05 mmHg at 25°C | |

| Density | 1.256 g/cm³ |

Spectroscopic Data

Spectroscopic data is essential for the verification of the compound's identity and purity. 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound are available through various databases.[4][5][6]

Part 2: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the desired stereochemistry of the final product.

Method 1: Bromination of 1,4-Butynediol

A common industrial method involves the addition of bromine to 1,4-butynediol.[7] This method is advantageous for its relatively low cost and scalability.

Reaction Scheme:

A diagram showing the synthesis of this compound from 1,4-Butynediol.

Experimental Protocol Overview:

-

Reaction Setup: 1,4-butynediol and bromine are reacted in equimolar amounts.[7]

-

pH Adjustment: The pH of the reaction mixture is adjusted to between 1 and 3 using sulfuric acid.[7]

-

Temperature Control: The reaction is carried out at a low temperature, typically between -5°C and 1°C, for 6 to 9 hours.[7]

-

Workup: The crude product is obtained after dehydration.[7]

-

Purification: The crude this compound is purified by crystallization from absolute ethanol.[7]

-

Drying: The purified product is dried under vacuum at a temperature between 25°C and 35°C.[7]

Causality Behind Experimental Choices:

-

Low Temperature: The bromination of alkynes is an exothermic reaction. Low temperatures are maintained to control the reaction rate, prevent side reactions, and improve the selectivity for the desired product.

-

Acidic pH: The acidic medium helps to facilitate the electrophilic addition of bromine across the triple bond.

-

Crystallization from Ethanol: Ethanol is a suitable solvent for crystallization as it allows for the effective removal of impurities, resulting in a high-purity final product.

Method 2: Stereoselective Bromination of 2-Butene-1,4-diol

For stereospecific synthesis, the bromination of 2-butene-1,4-diol is a preferred method.[8] The stereochemistry of the starting alkene dictates the stereochemistry of the resulting di-bromide.

Reaction Workflow:

A workflow diagram for the synthesis of this compound from 2-Butene-1,4-diol.

The electrophilic addition of bromine to the double bond of 2-butene-1,4-diol proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the trans-dibrominated product. The stereochemistry of the starting butenediol (cis or trans) will determine the final stereoisomer of the dibromobutanediol.

Part 3: Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a key intermediate for the synthesis of other molecules, most notably in the production of anticancer agents.

Synthesis of Treosulfan

A significant application of a stereoisomer of this compound is in the synthesis of Treosulfan , an alkylating agent used in the treatment of ovarian cancer and as a conditioning agent prior to hematopoietic stem cell transplantation.[1][9][10] Treosulfan is a dihydroxy derivative of Busulfan.[10]

The synthesis of Treosulfan involves the methanesulfonation of (2S,3S)-1,4-dibromobutane-2,3-diol.[9] In this reaction, the hydroxyl groups of the diol are converted to mesylate groups.

Reaction Pathway:

A diagram illustrating the conversion of a this compound isomer to Treosulfan.

The bromine atoms in the starting material are crucial for the subsequent chemistry in the synthesis of Treosulfan. However, one synthetic route to Treosulfan involves the replacement of the halogen function in L-Threitol-1,4-dibromobutane-2,3-diol by treating it with silver methanesulfonate.[1] The use of the dibromo-diol as a precursor highlights its importance in constructing the core structure of this important chemotherapeutic agent.

Precursor to Diepoxybutane

This compound can serve as a precursor to 1,2:3,4-diepoxybutane (DEB), a highly reactive bifunctional electrophile. DEB is a known metabolite of 1,3-butadiene and is considered its ultimate carcinogenic metabolite due to its ability to form DNA crosslinks.[11][12][13][14][15] The synthesis of DEB from the dibrominated diol typically involves a base-mediated double intramolecular Williamson ether synthesis. Understanding the chemistry of DEB is critical in toxicology and carcinogenesis research.

Part 4: Safety, Handling, and Toxicology

As with any halogenated compound, proper safety precautions are essential when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

The signal word for this compound is "Warning".[2][4]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended.[2]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Toxicology Profile

Detailed toxicological studies specifically on this compound are not extensively available in the public domain. Much of the available toxicological information is for the related compound, 1,4-butanediol, which is metabolized in vivo to gamma-hydroxybutyric acid (GHB).[16][17][18][19][20][21][22][23] It is important not to extrapolate the toxicology of 1,4-butanediol directly to its dibrominated analog, as the presence of bromine atoms can significantly alter the compound's reactivity, metabolism, and toxicological profile. As an alkylating agent precursor, it should be handled with care, assuming potential for toxicity.

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical field. Its utility as a precursor to the anticancer drug Treosulfan underscores its importance in drug development. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and scientists working with this versatile compound. Further research into the pharmacological activities of compounds derived from this compound may open new avenues for the development of novel therapeutics.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound 99 1947-58-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2019043587A2 - A process for the preparation of treosulfan - Google Patents [patents.google.com]

- 10. WO2020064816A1 - Solution comprising treosulfan - Google Patents [patents.google.com]

- 11. Sex-Specific Formation of 1,2:3,4-Diepoxybutane-Derived Hemoglobin Adducts in 1,3-Butadiene-Exposed Workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. | Semantic Scholar [semanticscholar.org]

- 13. Molecular dosimetry of 1, 2, 3, 4-diepoxybutane induced DNA-DNA crosslinks in B6C3F1 mice and F344 rats exposed to 1,3-butadiene by inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exposure-response of 1,2:3,4-diepoxybutane-specific N-terminal valine adducts in mice and rats after inhalation exposure to 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dosimetry of 1,2,3,4-diepoxybutane-induced DNA-DNA cross-links in B6C3F1 mice and F344 rats exposed to 1,3-butadiene by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Consequences of 1,4-Butanediol Misuse: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of evidence leading to the prediction that 1,4-butanediol is not a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] NTP summary report on the metabolism, disposition, and toxicity of 1,4-butanediol (CAS No. 110-63-4). | Semantic Scholar [semanticscholar.org]

- 20. Inhibition of 1,4-butanediol metabolism in human liver in vitro [ouci.dntb.gov.ua]

- 21. Effects of 1,4-butanediol administration on oxidative stress in rat brain: study of the neurotoxicity of gamma-hydroxybutyric acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Central effects of 1,4-butanediol are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 2,3-Dibromo-1,4-butanediol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dibromo-1,4-butanediol

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional molecule utilized as a chiral building block in advanced organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of two primary hydroxyl groups and two brominated stereocenters, allowing for a diverse range of chemical transformations. Accurate structural and stereochemical characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, focusing on the interpretation of key spectral features and the influence of stereochemistry. We will explore the theoretical basis for chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate the logical workflow for spectral assignment.

The Structural and Stereochemical Landscape of this compound

Understanding the molecule's structure is the foundation for interpreting its NMR spectra. This compound possesses two adjacent stereocenters at the C2 and C3 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)-2,3-dibromo-1,4-butanediol) and a meso diastereomer ((2R,3S)-2,3-dibromo-1,4-butanediol).[1]

While enantiomers are spectroscopically indistinguishable in an achiral solvent, diastereomers exhibit unique physical properties and, critically, distinct NMR spectra.[2] The meso compound possesses a plane of symmetry that renders certain atoms chemically equivalent, leading to a simpler spectrum compared to the chiral enantiomers. This guide will address the spectral features of both the racemic (enantiomeric) and meso forms.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons within the molecule. The presence of highly electronegative oxygen and bromine atoms significantly influences the chemical shifts, causing adjacent protons to be "deshielded" and appear at a higher frequency (downfield).[3][4]

Predicted ¹H NMR Spectral Assignments

Based on the structure, we can predict three primary proton environments:

-

-CH₂OH (C1 and C4 protons): These methylene protons are adjacent to an electron-withdrawing hydroxyl group. Furthermore, they are adjacent to a stereocenter, making them diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other.

-

-CHBr (C2 and C3 protons): These methine protons are directly attached to a highly electronegative bromine atom, leading to significant deshielding.

-

-OH (Hydroxyl protons): The chemical shift of these protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to chemical exchange, but can exhibit coupling to adjacent protons under specific conditions.[5]

The table below summarizes the expected spectral data.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences & Rationale |

| -CH₂OH (C1, C4) | ~ 3.7 - 4.1 | Multiplet (dd or ddd) | 4H | Deshielded by the adjacent -OH group. Diastereotopicity due to the C2/C3 stereocenters leads to complex splitting. |

| -CHBr (C2, C3) | ~ 4.2 - 4.6 | Multiplet | 2H | Strongly deshielded by the directly attached, highly electronegative bromine atom. |

| -OH | Variable (~ 2.0 - 5.0) | Broad Singlet | 2H | Position is solvent and concentration-dependent due to hydrogen bonding. Exchange broadening often obscures coupling. |

The Decisive Role of Stereochemistry

Distinguishing between the meso and racemic forms is a key application of NMR for this compound.[6]

-

Meso Isomer: Due to the internal plane of symmetry, the two -CH₂OH groups are chemically equivalent, as are the two -CHBr groups. This results in a simplified spectrum with fewer unique signals than might be expected.

-

Racemic (Enantiomeric) Pair: In a chiral environment (or with a chiral resolving agent), the enantiomers could be distinguished.[2] However, in a standard achiral solvent, they give identical spectra. Critically, the lack of an internal symmetry plane means the C1 and C4 environments are not equivalent, potentially leading to more complex and distinct signals compared to the meso form.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. As with ¹H NMR, electronegative substituents shift the resonances of attached carbons downfield.[4]

Predicted ¹³C NMR Spectral Assignments

-

Meso Isomer: The plane of symmetry renders C1 and C4 equivalent, and C2 and C3 equivalent. Therefore, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Racemic Isomer: The absence of this symmetry element means that all four carbon atoms (C1, C2, C3, and C4) can be chemically non-equivalent, potentially giving rise to four distinct signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1, C4 (-CH₂OH) | ~ 60 - 68 | Typical range for sp³ carbons bonded to a single oxygen atom.[7] |

| C2, C3 (-CHBr) | ~ 50 - 58 | The electronegative bromine causes a downfield shift, but typically less than that of oxygen for an aliphatic carbon. |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Trustworthy data originates from meticulous experimental execution. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR analysis (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.[9][10]

-

Gently vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

-

Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₅ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).[5]

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is important for accurate integration.

-

Number of Scans (ns): 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Technique: Proton-decoupled (zgpg30 or similar).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 256-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous characterization of this compound. A thorough analysis of chemical shifts, signal multiplicities, and integration allows for complete structural assignment. Most significantly, the inherent differences in molecular symmetry between the meso and racemic diastereomers result in distinct and diagnostic NMR spectra, enabling confident stereochemical determination. The protocols and interpretive principles detailed in this guide provide researchers and drug development professionals with a robust framework for leveraging NMR to ensure the quality and identity of this critical synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Alkane - Wikipedia [en.wikipedia.org]

- 8. swgdrug.org [swgdrug.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dibromo-1,4-butanediol

Introduction: Defining a Versatile Chemical Intermediate

2,3-Dibromo-1,4-butanediol (CAS No: 20163-90-0, Molecular Formula: C₄H₈Br₂O₂) is a bifunctional organic compound that serves as a critical building block in advanced chemical synthesis.[1] Its utility spans from the creation of pharmaceutical intermediates to the production of precision chemicals.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its core physical properties is not merely academic; it is a prerequisite for its safe handling, effective purification, and successful integration into complex reaction schemes.

The compound's solid state at ambient temperature, coupled with its distinct melting and boiling characteristics, dictates everything from storage protocols to the design of purification methodologies like recrystallization and vacuum distillation. This guide provides a detailed examination of these properties, grounded in established data and practical laboratory principles, to empower scientists in leveraging this versatile molecule to its full potential.

Chemical Structure and Stereoisomerism

The structure of this compound features a four-carbon backbone with hydroxyl (-OH) groups on carbons 1 and 4, and bromine (-Br) atoms on carbons 2 and 3. The presence of two adjacent stereocenters (C2 and C3) gives rise to multiple stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S) or (2S,3R)).[2]

Enantiomers possess identical physical properties, such as melting and boiling points, but differ in their interaction with plane-polarized light.[2] Diastereomers, like the meso form and either of the chiral enantiomers, have distinct physical properties.[3] This stereochemical diversity is crucial, as different isomers can exhibit varied biological activities and reaction kinetics. The slight variations in reported melting points in the literature (e.g., 88-90°C vs. 82-84°C) may be attributable to differences in the isomeric composition or purity of the samples being analyzed.

Caption: 2D representation of this compound.

Core Physical Properties: A Quantitative Overview

The physical properties of this compound are fundamental to its practical application in a laboratory setting. As a solid at room temperature, its melting point is a key indicator of purity, while its boiling point under reduced pressure is critical for purification.

| Physical Property | Value | Conditions / Notes | Source(s) |

| Appearance | Solid, pure white needle-like crystal | Standard Temperature & Pressure | [2] |

| Melting Point | 88 - 90 °C | (lit.) | [1] |

| Boiling Point | 148 - 150 °C | at 1.5 mmHg (reduced pressure) | [1] |

| Molecular Weight | 247.914 g/mol | - | [1] |

| Density | 1.256 g/cm³ | (estimate) | [1] |

| Vapor Pressure | 3.73E-05 mmHg | at 25°C | [1] |

Expert Analysis: The reported boiling point is exclusively at reduced pressure. This is a strong indicator that the compound is susceptible to decomposition at its atmospheric boiling point. High molecular weight diols often undergo dehydration or other degradation pathways at elevated temperatures. Therefore, purification by distillation must be performed under vacuum to lower the boiling temperature and preserve the molecule's integrity. The sharp melting point range of 88-90°C is characteristic of a pure crystalline solid. A broader melting range would suggest the presence of impurities.

Synthesis and Purification Workflow

A common and effective method for preparing this compound involves the bromination of an alkene precursor, such as 2-butene-1,4-diol, or the reaction of 1,4-butynediol with bromine.[1][2] A patented method highlights a robust process starting from 1,4-butynediol.[2]

Caption: Workflow for the synthesis and purification of this compound.